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Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2'-Hydroxyacetophenone, a versatile organic compound with significant
applications in chemical synthesis and drug discovery. This document details its structural and
physicochemical characteristics, provides established protocols for its synthesis and key
chemical transformations, and includes visual representations of reaction mechanisms and
experimental workflows to facilitate a deeper understanding for researchers, scientists, and
professionals in drug development.

Introduction

2'-Hydroxyacetophenone, also known by its IUPAC name 1-(2-hydroxyphenyl)ethanone, is an
aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] Its structure,
featuring a hydroxyl group ortho to an acetyl group on a benzene ring, imparts unique chemical
reactivity, making it a precursor for a wide range of heterocyclic compounds, including
flavonoids and chromones, many of which exhibit important pharmacological activities. This
guide aims to consolidate the essential technical information regarding 2'-
Hydroxyacetophenone to support its effective utilization in research and development.
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Physicochemical Properties

The physical and chemical properties of 2'-Hydroxyacetophenone are summarized in the

tables below, providing a ready reference for experimental design and analysis.

Table 1: General and Physical Properties of 2'-

Hydroxyacetophenone

Property Value Reference(s)

IUPAC Name 1-(2-hydroxyphenyl)ethanone [11[3]
2-Acetylphenol, o-

Synonyms [1][2]
Hydroxyacetophenone

CAS Number 118-93-4 [1]

Molecular Formula CsHsO2 [1]

Molecular Weight 136.15 g/mol [1]
Clear light yellow to brown

Appearance o [1114]
liquid

Melting Point 4-6 °C [11[3]

Boiling Point 213 °C @ 717 mmHg [1][5]

Density 1.131 g/cm3 at 25 °C [5][6]
Slightly soluble in water;

Solubility soluble in ethanol, ether, and [1107]
chloroform.

pKa 10.06 at 25 °C [5]

Refractive Index (n20/D) 1.558 [5]

Flash Point 106 °C [3]

Vapor Pressure

~0.2 mmHg at 20 °C

[6]
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Table 2: Spectroscopic Data for 2'-

Hydroxyacetophenone

Spectroscopic Technique

Key Data and
Interpretation

Reference(s)

1H NMR (CDCls, 90 MHz)

0 (ppm): 12.25 (s, 1H, -OH),
7.78-7.66 (M, 2H, Ar-H), 7.47-
7.36 (m, 1H, Ar-H), 7.01-6.79
(m, 1H, Ar-H), 2.61 (s, 3H, -
COCHs)

[3]

13C NMR (CDCls, 25.16 MHz)

o (ppm): 204.55 (C=0), 162.40
(C-OH), 136.41, 130.78,
119.73, 118.94, 118.32 (Ar-C),
26.48 (-CHs)

[3]

Infrared (IR)

Major peaks (cm~1): ~3000-
3400 (broad, O-H stretch),
~1640 (C=0 stretch), ~1600,
1485 (C=C aromatic stretch)

[3](8]

Mass Spectrometry (EI)

miz (%): 136 (M, 44), 121
(IM-CHs]*, 100), 93, 65

[3]19]

UV-Vis (in Ethanol)

Amax (nm): 213, 251

[10]

Synthesis and Experimental Protocols
Synthesis of 2'-Hydroxyacetophenone via Fries

Rearrangement

The most common method for the synthesis of 2'-Hydroxyacetophenone is the Fries

rearrangement of phenyl acetate. This reaction involves the migration of the acetyl group from

the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum

chloride. The ortho-isomer is favored at higher temperatures.

Experimental Protocol:
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» To a solution of phenyl acetate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or
without solvent), add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise while
maintaining the temperature.

o Heat the reaction mixture to 120-160 °C for 1-2 hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and carefully pour it onto
crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride
complex.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Wash the organic layer sequentially with water, a weak base solution (e.g., sodium
bicarbonate) to remove any unreacted phenol, and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

 Purify the crude product by distillation or column chromatography to obtain 2'-
Hydroxyacetophenone.

Reagents

AICIs (Lewis Acid) |-~ S&aning:Malerial Intermediate Product
' Coordination & Rearrangement J ( . )| Electrophilic Aromatic Substitution 1 '
Phenyl Acetate\ | 1 Acylium lon Intermediate P 2'-Hydroxyacetophenone

Heat (120-160°C)

Click to download full resolution via product page

Caption: Fries Rearrangement for 2'-Hydroxyacetophenone Synthesis.
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Chemical Reactions of 2'-Hydroxyacetophenone

The hydroxyl group of 2'-Hydroxyacetophenone can be acetylated to form 2'-

acetoxyacetophenone, a common strategy for protecting the hydroxyl group during subsequent

reactions.

Experimental Protocol:

Dissolve 2'-Hydroxyacetophenone (1 equivalent) in anhydrous pyridine.
Cool the solution to 0 °C in an ice bath.
Add acetic anhydride (1.5-2.0 equivalents) dropwise to the solution with stirring.

Allow the reaction mixture to warm to room temperature and stir until the starting material is
consumed (monitored by TLC).

Quench the reaction by the slow addition of methanol.

Remove the solvents under reduced pressure. Co-evaporation with toluene can help remove
residual pyridine.

Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
Wash the organic layer with 1 M HCI, water, saturated aqueous NaHCOs, and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate to yield the acetylated
product.

The phenolic hydroxyl group can be converted to an ether linkage via the Williamson ether

synthesis. This involves deprotonation of the hydroxyl group followed by nucleophilic

substitution with an alkyl halide. The synthesis of 2'-methoxyacetophenone is a common

example.

Experimental Protocol:

Dissolve 2'-Hydroxyacetophenone (1 equivalent) in a suitable solvent such as THF or DMF.
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e Add a base, such as sodium hydroxide or potassium carbonate (1.2-1.5 equivalents), to the
solution and stir to form the phenoxide.

e Add the alkylating agent, for example, dimethyl sulfate or an alkyl halide (e.g., methyl iodide)
(1.0-1.2 equivalents), to the reaction mixture.

 Stir the reaction at room temperature or with gentle heating until completion (monitored by
TLC).

e Remove the solvent under reduced pressure.

e Dissolve the residue in an appropriate organic solvent and wash with water and brine to
remove inorganic salts.

» Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the
ether product.

‘ Reagents h Starting Material

Base (e.g., NaOH) |—- [2'—Hydroxyacetophenone

Alkyl Halide (R-X)
N

Product

i
|

SN2 Reaction

2'-Alkoxyacetophenone

ion ermediate
| Phenoxide lon '

Click to download full resolution via product page
Caption: Williamson Ether Synthesis of 2'-Hydroxyacetophenone.

2'-Hydroxyacetophenone readily undergoes Claisen-Schmidt condensation with aromatic
aldehydes in the presence of a base to form chalcones (1,3-diaryl-2-propen-1-ones), which are
important intermediates for the synthesis of flavonoids and other heterocyclic compounds.

Experimental Protocol:
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o Dissolve 2'-Hydroxyacetophenone (1 equivalent) and a substituted aromatic aldehyde (1-
1.2 equivalents) in ethanol.

e Add an aqueous solution of a strong base, such as sodium hydroxide or potassium
hydroxide (3 equivalents), to the mixture.

 Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be
monitored by the formation of a solid precipitate or by TLC.

» Upon completion, pour the reaction mixture into crushed ice and acidify with dilute
hydrochloric acid to a pH of approximately 5.

« Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent
(e.g., ethanol) to obtain the pure chalcone.

Reagents Reactants Intermediate

(Base (e.g., NaOH))‘ = (2'-Hydroxyacetophenone)-
Aromatic Aldehyde

Nucleophilic Attack

Deprotonation

Dehydration

Enolate lon

Aldol Adduct

!!
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Caption: Claisen-Schmidt Condensation to form Chalcones.

Safety and Handling

2'-Hydroxyacetophenone is an irritant to the eyes, respiratory system, and skin.[5]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat, should be worn when handling this chemical. Work should be conducted in a well-
ventilated fume hood. In case of contact, rinse the affected area with plenty of water. Store in a
cool, dry place away from incompatible materials.
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Applications in Drug Development

2'-Hydroxyacetophenone and its derivatives are of significant interest in drug development
due to their wide range of biological activities. The chalcones and flavonoids synthesized from
this precursor have been reported to possess anti-inflammatory, anticancer, antimicrobial, and
antioxidant properties. Its utility as a starting material for the synthesis of complex molecules
makes it a valuable compound in medicinal chemistry and the development of new therapeutic
agents.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical
properties of 2'-Hydroxyacetophenone. The experimental protocols for its synthesis and key
reactions offer practical guidance for laboratory work. The inclusion of reaction mechanism
diagrams aims to enhance the understanding of its chemical behavior. With its versatile
reactivity and the biological significance of its derivatives, 2'-Hydroxyacetophenone will
continue to be a compound of high interest for researchers in organic synthesis and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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